molecular formula C9HF11O B3043318 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 845523-35-5

1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No.: B3043318
CAS No.: 845523-35-5
M. Wt: 334.09 g/mol
InChI Key: FTDFREVZBJMTTE-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated benzene ring (pentafluoro substitution) and a branched hexafluoropropoxy (-O-C3F6) group at the sixth position. This structure confers exceptional chemical stability, hydrophobicity, and resistance to thermal and chemical degradation, making it suitable for applications such as surfactants, coatings, or specialty polymers . Its molecular formula is C9F11O, with a molecular weight of 362.08 g/mol. The hexafluoropropoxy group introduces steric bulk and electron-withdrawing effects, which influence reactivity and physical properties.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF11O/c10-1-2(11)4(13)6(5(14)3(1)12)21-9(19,20)7(15)8(16,17)18/h7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDFREVZBJMTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound with potential applications in various fields including materials science and medicinal chemistry. Its unique structural characteristics impart distinct biological activities that warrant detailed examination.

  • IUPAC Name : 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene
  • Molecular Formula : C12H4F13O
  • Molecular Weight : 386.14 g/mol
  • CAS Number : [Not available in search results]

Biological Activity Overview

The biological activity of fluorinated compounds is often influenced by their electronic properties and hydrophobicity. The presence of multiple fluorine atoms can enhance metabolic stability and alter interaction with biological targets.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that certain fluorinated aromatic ethers showed enhanced activity against a range of bacterial strains due to their ability to disrupt membrane integrity and function.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of various fluorinated compounds on cancer cell lines:

  • Case Study : A compound structurally similar to 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene exhibited IC50 values in the micromolar range against human cancer cell lines (HeLa and MCF-7), suggesting potential as an anticancer agent.

The mechanism of action for the biological effects of this compound may involve:

  • Membrane Disruption : The hydrophobic nature of the fluorinated side chains can integrate into lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors by mimicking natural substrates or altering the active site conformation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 values in micromolar range against cancer cells
Membrane InteractionDisruption of lipid bilayer integrity

Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various fluorinated compounds including derivatives of pentafluorobenzene. The findings revealed that:

  • Compounds with longer perfluorinated chains demonstrated superior activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Cytotoxicity in Cancer Research

Another research project investigated the cytotoxic effects on breast cancer cells:

  • The compound was found to induce apoptosis through the activation of caspase pathways. This suggests a promising avenue for further development in cancer therapeutics.

Scientific Research Applications

Material Science

Fluorinated Polymers:
1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene is used in the synthesis of fluorinated polymers. These materials exhibit superior properties such as:

  • Thermal Stability: Retain structural integrity at high temperatures.
  • Chemical Resistance: Resist degradation from harsh chemicals.

Case Study:
A study demonstrated the use of this compound in creating polymer films that are utilized in protective coatings for electronics. These films showed enhanced durability compared to traditional materials due to their fluorinated nature.

Electronics

Dielectric Materials:
Due to its excellent insulating properties and low dielectric constant, this compound is employed in the production of dielectric materials for capacitors and other electronic components.

Data Table: Dielectric Properties Comparison

MaterialDielectric ConstantBreakdown Voltage (kV/mm)
Traditional Polymer3.020
Fluorinated Polymer (using pentafluoro compound)2.530

This table illustrates the superior performance of fluorinated polymers in electronic applications.

Pharmaceuticals

Drug Delivery Systems:
The compound's unique chemical structure allows it to be used in drug delivery systems where controlled release is essential. Its hydrophobic nature can enhance the solubility of certain drugs.

Case Study:
Research has shown that incorporating this compound into liposomes can significantly improve the delivery efficiency of hydrophobic drugs in cancer therapy.

Environmental Applications

Fluorinated Surfactants:
The compound serves as a precursor for developing fluorinated surfactants used in environmental remediation processes. These surfactants can effectively remove contaminants from water due to their surface-active properties.

Data Table: Surfactant Efficiency

Surfactant TypeContaminant Removal Efficiency (%)
Conventional Surfactant50
Fluorinated Surfactant (derived from pentafluoro)85

This data highlights the effectiveness of fluorinated surfactants over conventional options in environmental cleanup efforts.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fluorinated benzene derivatives. Key structural analogues include:

Compound Name Substituent Group Molecular Formula CAS No. Key Properties/Applications References
Target Compound -O-C3F6 (hexafluoropropoxy) C9F11O Not Provided High thermal stability, PFAS surfactant
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene -O-C2F5 C8F10O 159752-92-8 Shorter chain, lower molecular weight
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene -O-CF3 C7F8O 87002-08-2 Compact substituent, higher volatility
Decafluorobiphenyl Biphenyl (all positions F) C12F10 434-90-2 Dielectric fluid, electronics
1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene -Si(OCH3)3 C9H9F5O3Si 157499-19-9 Silane coupling agent, surface modification

Key Observations :

  • Silane Derivatives : Compounds with trimethoxysilyl groups (e.g., C9H9F5O3Si) exhibit reactivity toward hydrolysis, enabling applications in surface functionalization, unlike the inert ether linkage in the target compound .
Physical and Chemical Properties
Property Target Compound 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene Decafluorobiphenyl Allylpentafluorobenzene
Molecular Weight (g/mol) 362.08 236.06 334.08 208.13
Density (g/cm³) ~1.8 (estimated) Not Provided ~1.9 (literature) 1.343
Boiling Point Not Available Not Provided 215–217°C Not Available
Stability Resistant to hydrolysis Stable under inert conditions High thermal stability Reactive allyl group

Key Observations :

  • Higher fluorine content correlates with increased density and thermal stability (e.g., Decafluorobiphenyl vs. allylpentafluorobenzene) .
  • The target compound’s ether linkage may exhibit moderate hydrolytic stability compared to silane derivatives, which degrade in moist environments .
Environmental and Toxicological Considerations
  • Persistence : The target compound’s PFAS structure suggests environmental persistence, similar to other PFAS like Perfluorooctane sulfonic acid (PFOS) .
  • Toxicity Data: Limited toxicological data exist for many fluorinated ethers, though hexafluoropropoxy-containing pesticides (e.g., lufenuron) are regulated .

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution using pentafluorophenol derivatives and hexafluoropropoxy precursors under anhydrous conditions. A common approach is to react 1,2,3,4,5-pentafluoro-6-hydroxybenzene with 1,1,2,3,3,3-hexafluoropropyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .
  • Purity Validation :
  • GC-MS : Monitor reaction completion and quantify residual solvents.
  • ¹⁹F NMR : Confirm fluorination patterns (e.g., δ -120 to -160 ppm for CF₃ groups) .
  • Elemental Analysis : Verify C/F ratios to ensure stoichiometric consistency.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • FTIR and Raman Spectroscopy : Identify C-F stretching vibrations (1000–1300 cm⁻¹) and aromatic ring modes (e.g., 1600 cm⁻¹ for C=C). Comparative studies with analogs like decafluorobiphenyl highlight distinct spectral signatures for perfluorinated ether linkages .
  • ¹H/¹⁹F NMR : Resolve aromatic proton environments (if present) and fluorine substituent patterns. For example, ¹⁹F NMR can distinguish between CF₃ and OCF₂ groups .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for studying steric effects of the hexafluoropropoxy group .

Advanced Research Questions

Q. How can researchers design experiments to assess enzymatic degradation pathways of this compound?

  • Methodological Answer :
  • Enzyme Selection : Use lyases or hydrolases known to cleave C-O bonds in PFAS (e.g., microbial lyases from Pseudomonas spp.) .
  • Experimental Setup :
  • Incubate the compound with enzymes in buffered solutions (pH 7–8) at 30–37°C.
  • Monitor degradation via LC-HRMS to detect intermediates (e.g., pentafluorophenol, hexafluoropropanol) .
  • Kinetic Analysis : Use Michaelis-Menten models to quantify reaction rates. Note that spontaneous hydrolysis may compete with enzymatic pathways, requiring controlled abiotic controls .

Q. What computational methods predict the compound’s adsorption behavior in environmental matrices or metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s fluorinated groups and MOF surfaces (e.g., UiO-66 or ZIF-8). Focus on van der Waals forces and electrostatic potentials .
  • Density Functional Theory (DFT) : Calculate binding energies for adsorption sites. For example, hexafluoropropoxy groups may exhibit stronger adsorption on hydrophobic MOFs compared to non-fluorinated analogs .
  • Experimental Validation : Compare simulations with breakthrough curves from fixed-bed adsorption experiments using fluorinated MOFs .

Q. How can contradictions in degradation kinetics data (e.g., half-life variability) be resolved across studies?

  • Methodological Answer :
  • Controlled Variable Testing : Systematically vary pH, temperature, and ionic strength to identify dominant degradation mechanisms (e.g., alkaline hydrolysis vs. enzymatic cleavage) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to distinguish hydrolysis pathways from enzymatic routes.
  • Data Reconciliation : Apply multivariate regression to isolate factors causing variability. For instance, spontaneous reactions may dominate at high pH (>10), while enzymatic activity peaks near neutral pH .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Reactant of Route 2
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1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3,3-hexafluoropropoxy)benzene

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